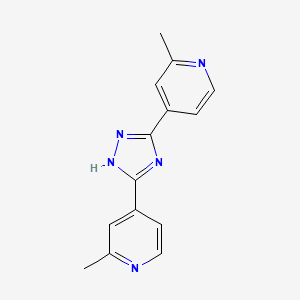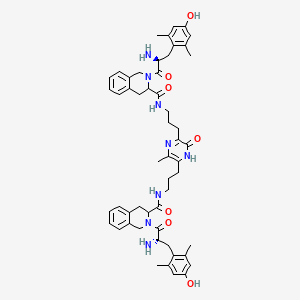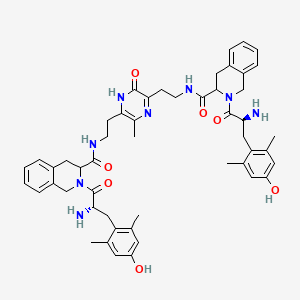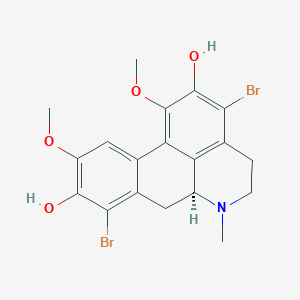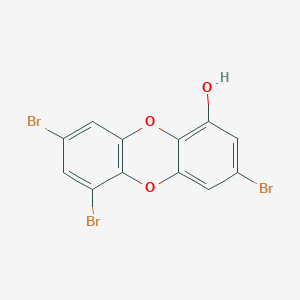
Spongiadioxin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spongiadioxin C is a polybrominated dibenzo-p-dioxin compound first isolated from the marine sponge Dysidea dendyi. This compound, along with its methoxylated form, has garnered attention due to its unique structure and biological activities, particularly its ability to inhibit cell division in fertilized sea urchin eggs .
Preparation Methods
Spongiadioxin C is naturally derived from marine sponges, specifically from the species Dysidea dendyi. The biosynthesis of this compound involves the incorporation of bromine atoms into the dibenzo-p-dioxin structure. While detailed synthetic routes and industrial production methods are not extensively documented, the natural extraction from marine sponges remains the primary source .
Chemical Reactions Analysis
Spongiadioxin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Substitution: Bromine atoms in the structure can be substituted with other halogens or functional groups under specific conditions.
Methylation: The compound can be methylated to form its methoxylated derivative, 1,3,8-tribromo-6-methoxyoxanthrene.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, halogenating agents for substitution, and methylating agents for methylation. The major products formed from these reactions include various brominated and methoxylated derivatives .
Scientific Research Applications
Spongiadioxin C has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and properties of polybrominated dibenzo-p-dioxins.
Mechanism of Action
Spongiadioxin C exerts its effects primarily by inhibiting cell division. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with the mitotic spindle apparatus, preventing proper chromosome segregation during cell division .
Comparison with Similar Compounds
Spongiadioxin C is unique among polybrominated dibenzo-p-dioxins due to its specific bromination pattern and biological activity. Similar compounds include:
Spongiadioxin A: Another polybrominated dibenzo-p-dioxin isolated from the same sponge species.
1,3,6,8-Tetrabromodibenzo-p-dioxin: A related compound with a different bromination pattern.
Methoxylated derivatives: Such as 1,3,8-tribromo-6-methoxyoxanthrene, which exhibit similar but distinct biological activities .
These compounds share structural similarities but differ in their specific biological activities and bromination patterns, highlighting the unique properties of this compound.
Properties
CAS No. |
460092-06-2 |
|---|---|
Molecular Formula |
C12H5Br3O3 |
Molecular Weight |
436.88 g/mol |
IUPAC Name |
3,6,8-tribromodibenzo-p-dioxin-1-ol |
InChI |
InChI=1S/C12H5Br3O3/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4,16H |
InChI Key |
XZPITRJUKODSMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)OC3=C(O2)C(=CC(=C3)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


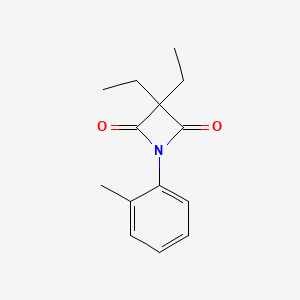
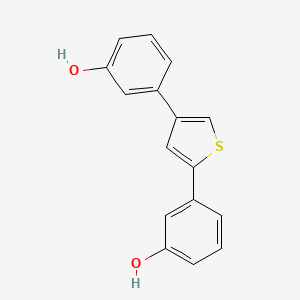
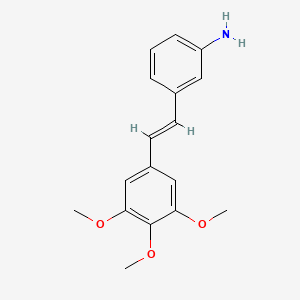

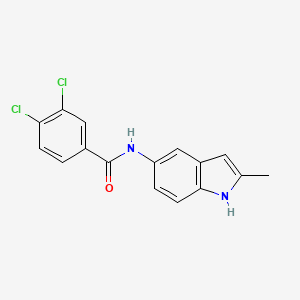
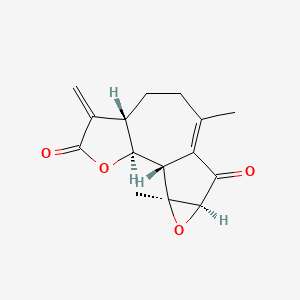

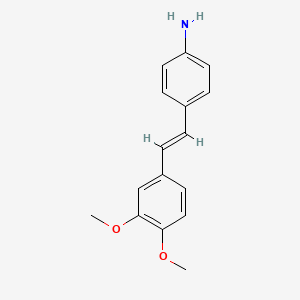
![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)
![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
